molecular formula C19H22N4O9P2S B12757018 [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid CAS No. 123824-01-1

[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid

Cat. No.: B12757018
CAS No.: 123824-01-1
M. Wt: 544.4 g/mol
InChI Key: ZNFDAYLFXRYPOY-UHFFFAOYSA-N
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Description

[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid is a complex organic compound that features a benzimidazole core linked to a phenylmethanone group via a sulfanylmethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The sulfanylmethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone stands out due to its unique combination of a benzimidazole core and a phenylmethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

123824-01-1

Molecular Formula

C19H22N4O9P2S

Molecular Weight

544.4 g/mol

IUPAC Name

[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid

InChI

InChI=1S/C19H16N4OS.2H3O4P/c1-23-10-9-20-19(23)25-12-17-21-15-8-7-14(11-16(15)22-17)18(24)13-5-3-2-4-6-13;2*1-5(2,3)4/h2-11H,12H2,1H3,(H,21,22);2*(H3,1,2,3,4)

InChI Key

ZNFDAYLFXRYPOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

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